molecular formula C15H24O2 B12673446 (Z)-3,7-Dimethyl-2,6-octadienyl 2-methylcrotonate CAS No. 93981-55-6

(Z)-3,7-Dimethyl-2,6-octadienyl 2-methylcrotonate

Cat. No.: B12673446
CAS No.: 93981-55-6
M. Wt: 236.35 g/mol
InChI Key: OGHBUHJLMHQMHS-FVJRQPFYSA-N
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Description

(Z)-3,7-Dimethyl-2,6-octadienyl 2-methylcrotonate is an organic compound with a complex structure that includes multiple double bonds and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3,7-Dimethyl-2,6-octadienyl 2-methylcrotonate typically involves the esterification of (Z)-3,7-Dimethyl-2,6-octadien-1-ol with 2-methylcrotonic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-3,7-Dimethyl-2,6-octadienyl 2-methylcrotonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3,7-Dimethyl-2,6-octadienyl 2-methylcrotonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds through various reactions.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.

Medicine

In medicine, this compound may be explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain diseases or conditions.

Industry

Industrially, the compound is used in the production of fragrances and flavors due to its pleasant aroma. It is also employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-3,7-Dimethyl-2,6-octadienyl 2-methylcrotonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Geranyl acetate: Similar in structure but with an acetate group instead of a 2-methylcrotonate group.

    Linalyl acetate: Another ester with a similar backbone but different ester group.

    Citronellyl acetate: Similar structure with a citronellyl group.

Uniqueness

(Z)-3,7-Dimethyl-2,6-octadienyl 2-methylcrotonate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

93981-55-6

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

[(2Z)-3,7-dimethylocta-2,6-dienyl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C15H24O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,10H,7,9,11H2,1-5H3/b13-10-,14-6+

InChI Key

OGHBUHJLMHQMHS-FVJRQPFYSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC/C=C(/C)\CCC=C(C)C

Canonical SMILES

CC=C(C)C(=O)OCC=C(C)CCC=C(C)C

Origin of Product

United States

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